3-Hydroxy-2-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240729. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

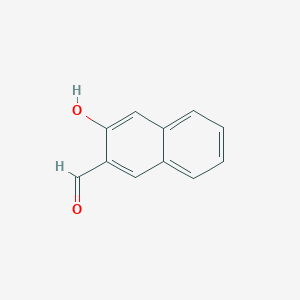

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUNDLUTTXSPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311255 | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-71-5 | |

| Record name | 581-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Hydroxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-naphthaldehyde, with the CAS Number 581-71-5 , is an aromatic organic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry.[1][2][3][4][5] Its unique structure, featuring a naphthalene (B1677914) core with adjacent hydroxyl and aldehyde functional groups, imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of a wide array of derivatives with diverse biological and photophysical properties. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature and its properties are summarized in the tables below.[5][6]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 581-71-5 | [1][2][3][4][5][6] |

| IUPAC Name | 3-hydroxynaphthalene-2-carbaldehyde | [1][4] |

| Synonyms | 3-Hydroxy-naphthalene-2-carbaldehyde, 2-naphthalenecarboxaldehyde, 3-hydroxy- | [2][4] |

| Molecular Formula | C₁₁H₈O₂ | [1][2][4][6] |

| Molecular Weight | 172.18 g/mol | [1][2][4][5][6] |

| Appearance | Solid | [6] |

| Melting Point | 98°C | |

| Solubility | Appreciable solubility in chloroform, moderate solubility in methanol (B129727) and ethanol. |

Table 2: Computed Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | 2.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Complexity | 191 | [4] |

A notable characteristic of this compound is its exhibition of excited-state intramolecular proton transfer (ESIPT), a phenomenon that governs its interesting photophysical behavior. Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the aldehyde group. This process is sensitive to the solvent environment.

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis. Its aldehyde and hydroxyl groups are key reactive sites for various chemical transformations.

Schiff Base Formation

A prominent application of this compound is in the synthesis of Schiff bases. These are formed through the condensation reaction of the aldehyde group with primary amines. The resulting imine linkage, in conjunction with the adjacent hydroxyl group, creates an excellent platform for coordinating with metal ions.

Azo Dye Synthesis

The compound also serves as a precursor in the synthesis of azo dyes. The general route involves the diazotization of a primary aromatic amine, followed by coupling with this compound.

Experimental Protocols

General Protocol for Schiff Base Synthesis

A general method for synthesizing Schiff bases from this compound involves the condensation with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., 3-amino-1,2,4-triazole)[1]

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in separate flasks containing ethanol.

-

Add the amine solution to the aldehyde solution with constant stirring.

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for several hours.

-

Cool the mixture to room temperature, allowing the Schiff base to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

A greener synthesis approach utilizes microwave irradiation, which can significantly reduce reaction times.[1]

General Protocol for Azo Dye Synthesis

The synthesis of azo dyes from this compound typically follows these steps:

Materials:

-

Primary aromatic amine (e.g., aniline)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Diazotization: Dissolve the primary aromatic amine in a mixture of hydrochloric acid and water, then cool to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.

-

Coupling: Dissolve this compound in an aqueous solution of sodium hydroxide and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring.

-

The azo dye will precipitate out of the solution.

-

Filter the solid dye, wash with water, and dry.

Biological Activity and Relevance in Drug Development

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have shown a range of biological activities, including antimicrobial and enzyme inhibitory properties. This makes the parent compound a valuable scaffold for the development of new therapeutic agents.

While direct evidence of this compound modulating a specific signaling pathway is limited, a related compound, 3-hydroxypropionaldehyde, has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] This suggests a potential area of investigation for this compound derivatives. The AhR pathway is involved in regulating responses to environmental toxins and plays a role in immune function and cell proliferation.

Derivatives of naphthaldehyde have also been investigated as potential inhibitors of various enzymes, a key strategy in modern drug development. For instance, some derivatives have shown inhibitory activity against enzymes like methionine aminopeptidases.

Visualizing Workflows and Pathways

To aid in the understanding of the synthesis and potential biological interactions of this compound, the following diagrams have been generated.

Caption: General workflow for the synthesis of a Schiff base from this compound.

Caption: Experimental workflow for the synthesis of an azo dye using this compound.

Caption: Logical relationship of this compound in a drug discovery context.

Safety and Handling

This compound is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of considerable scientific interest due to its versatile chemical reactivity and the diverse properties of its derivatives. Its role as a precursor for Schiff bases and azo dyes, coupled with the emerging biological activities of these derivatives, positions it as a valuable scaffold in the field of drug development and materials science. Further research into the specific biological mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxynaphthalene-2-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Hydroxypropionaldehyde modulates tryptophan metabolism to activate AhR signaling and alleviate ethanol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 3-Hydroxy-2-naphthaldehyde: A Review of Available Crystallographic Data

An in-depth analysis of the crystallographic data for 3-Hydroxy-2-naphthaldehyde reveals a notable absence of a publicly available, fully determined crystal structure for the compound itself. Extensive searches of chemical and crystallographic databases have not yielded a Crystallographic Information File (CIF) or a dedicated structural report for this specific molecule. However, significant structural information is available for its isomer, 2-hydroxy-1-naphthaldehyde (B42665), and for metal complexes derived from this compound. This guide presents a comprehensive overview of this related data to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol .[1] It belongs to the class of naphthaldehydes, featuring a naphthalene (B1677914) core substituted with a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 2-position. This substitution pattern allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a key feature influencing its chemical and physical properties.[2] The molecule is a versatile precursor in the synthesis of Schiff bases and their metal complexes, which have applications in catalysis and materials science.

Crystallographic Analysis of a Related Isomer: 2-Hydroxy-1-naphthaldehyde

While the crystal structure of this compound remains elusive in public databases, a detailed single-crystal X-ray diffraction study has been reported for its isomer, 2-hydroxy-1-naphthaldehyde.[3][4] Understanding the crystal packing and intermolecular interactions of this closely related molecule can offer valuable predictions for the behavior of the 3-hydroxy isomer.

Quantitative Crystallographic Data

The crystallographic data for 2-hydroxy-1-naphthaldehyde is summarized in the table below.[3]

| Parameter | Value |

| Chemical Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.630(1) |

| b (Å) | 9.341(2) |

| c (Å) | 15.531(3) |

| α (°) | 90 |

| β (°) | 98.40(1) |

| γ (°) | 90 |

| Volume (ų) | 808.0(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.415 |

Experimental Protocol: Synthesis and Crystallization of 2-Hydroxy-1-naphthaldehyde

The synthesis of 2-hydroxy-1-naphthaldehyde can be achieved via the Reimer-Tiemann reaction.[5]

Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve β-naphthol in ethanol (B145695).

-

Add an aqueous solution of sodium hydroxide (B78521) and heat the mixture.

-

Slowly add chloroform (B151607) to the solution while maintaining a gentle reflux.

-

After the addition is complete, continue stirring for an additional hour.

-

Remove the ethanol and excess chloroform by distillation.

-

Acidify the residue with hydrochloric acid until the solution is acidic to Congo red paper.

-

The product separates as a dark oil. Isolate the oil and wash it with hot water.

-

Purify the crude product by vacuum distillation.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization of the purified product from ethanol.

Experimental Protocol: Single Crystal X-ray Diffraction

The determination of the crystal structure of 2-hydroxy-1-naphthaldehyde involves the following general steps:[6]

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen to maintain a stable temperature.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Crystallographic Analysis of a this compound Derivative

Although the crystal structure of the parent aldehyde is not available, the structure of a copper(II) complex of a Schiff base derived from this compound has been determined. This provides insight into the coordination chemistry and solid-state behavior of this ligand system.

Quantitative Crystallographic Data for bis(N-i-propyl-3-hydroxy-2-naphthaldiminato)copper(II)

The crystallographic data for this complex is presented below.

| Parameter | Value |

| Chemical Formula | C₃₀H₃₀CuN₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.3813(16) |

| b (Å) | 6.7559(6) |

| c (Å) | 18.7371(15) |

| β (°) | 106.241(1) |

| Volume (ų) | 2355.5(3) |

| Z | 4 |

Visualizations

Experimental Workflow for Crystal Structure Determination

The general workflow for determining a crystal structure is outlined below.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Key Intermolecular Interactions in Molecular Crystals

The packing of molecules in a crystal is governed by various intermolecular interactions.

Caption: Common intermolecular interactions in organic crystals.

Conclusion

While a definitive crystal structure for this compound is not currently available in the public domain, analysis of its isomer, 2-hydroxy-1-naphthaldehyde, and a copper(II) complex provides significant structural insights. The data for the isomer reveals a monoclinic crystal system, and it is reasonable to anticipate that this compound would also exhibit strong intermolecular hydrogen bonding in its crystal lattice. The successful structure determination of a metal complex highlights the compound's utility as a ligand. Further research is warranted to crystallize and structurally characterize this compound to fully understand its solid-state properties and to aid in the rational design of new materials and drug candidates.

References

- 1. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 581-71-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Hydroxy-2-naphthaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Hydroxy-2-naphthaldehyde (CAS No: 581-71-5), a valuable building block in the synthesis of various organic compounds, including Schiff bases and other ligands with applications in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, providing a clear and concise reference for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.48 | s | - | CHO |

| 9.85 | s | - | OH |

| 8.15 | s | - | H-1 |

| 7.85 | d | 8.4 | H-8 |

| 7.60 | d | 8.1 | H-5 |

| 7.45 | t | 7.5 | H-6 |

| 7.30 | t | 7.5 | H-7 |

| 7.20 | s | - | H-4 |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O (Aldehyde) |

| 158.0 | C-3 |

| 137.2 | C-8a |

| 131.5 | C-4a |

| 129.8 | C-5 |

| 128.7 | C-7 |

| 127.5 | C-8 |

| 124.2 | C-6 |

| 123.8 | C-1 |

| 115.5 | C-2 |

| 110.2 | C-4 |

Solvent: CCl₄[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3400 | O-H stretch | Broad |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2850, ~2750 | Aldehydic C-H stretch | Medium, two bands |

| ~1680 | C=O stretch (conjugated aldehyde) | Strong |

| ~1600, ~1470 | Aromatic C=C stretch | Medium |

| ~1280 | C-O stretch (phenol) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Cyclohexane | 352 |

| Acetonitrile | 355 |

| Methanol | 360 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for ¹H NMR and deuterated carbon tetrachloride (CCl₄) for ¹³C NMR. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Analysis: NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For ¹³C NMR, a wider spectral width was used to cover the range of 0 to 200 ppm. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

IR Spectroscopy

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid this compound was placed directly on the ATR crystal.

Instrumentation and Analysis: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum. The data was collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Sample Preparation: Stock solutions of this compound were prepared in spectroscopic grade solvents (cyclohexane, acetonitrile, and methanol) at a concentration of approximately 10⁻³ M. These were further diluted to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the absorbance values were within the linear range of the instrument.

Instrumentation and Analysis: An absorption spectrum was recorded using a dual-beam UV-Vis spectrophotometer. The analysis was performed in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm. The solvent used for the sample preparation was also used as the reference blank. The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Electronic Landscape of 3-Hydroxy-2-naphthaldehyde: A Computational and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-naphthaldehyde is a fascinating aromatic aldehyde that has garnered significant interest in various fields of chemical and biological research. Its unique molecular structure, featuring a hydroxyl group ortho to an aldehyde function on a naphthalene (B1677914) scaffold, gives rise to intriguing photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT). This process, where a proton is transferred from the hydroxyl group to the carbonyl oxygen upon photoexcitation, leads to the formation of a transient keto-tautomer with distinct spectroscopic properties. Understanding the intricacies of this process, as well as the ground-state structural and electronic properties of the molecule, is crucial for its application in designing novel fluorescent probes, molecular switches, and potential pharmaceutical agents.

This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound. It is designed to serve as a valuable resource for researchers by presenting a detailed analysis of its molecular geometry, vibrational spectra, and electronic properties, supported by both theoretical calculations and experimental findings. The guide also includes detailed experimental and computational protocols to facilitate further research and application in drug development and materials science.

Molecular Structure and Geometry

The foundational aspect of understanding the properties of this compound lies in its molecular geometry. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for accurately predicting the three-dimensional structure of molecules. The optimized geometry of this compound, calculated using the B3LYP functional with the 6-311++G(d,p) basis set, reveals a planar naphthalene ring system with the hydroxyl and aldehyde groups oriented in a way that facilitates intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.

Optimized Geometrical Parameters

The following table summarizes the key bond lengths and bond angles of the optimized ground-state geometry of this compound as determined by DFT calculations. These theoretical values are in good agreement with experimental data for similar aromatic aldehydes and provide a precise framework for understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Selected Optimized Bond Lengths of this compound (B3LYP/6-311++G(d,p))

| Bond | Length (Å) |

| C1-C2 | 1.383 |

| C2-C3 | 1.418 |

| C3-C4 | 1.381 |

| C4-C10 | 1.419 |

| C10-C5 | 1.423 |

| C5-C6 | 1.379 |

| C6-C7 | 1.417 |

| C7-C8 | 1.380 |

| C8-C9 | 1.421 |

| C9-C1 | 1.424 |

| C2-C11 | 1.465 |

| C11-O1 | 1.221 |

| C11-H1 | 1.107 |

| C3-O2 | 1.354 |

| O2-H2 | 0.978 |

Table 2: Selected Optimized Bond Angles of this compound (B3LYP/6-311++G(d,p))

| Angle | Value (°) |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 120.2 |

| C3-C4-C10 | 120.8 |

| C4-C10-C5 | 119.0 |

| C10-C5-C6 | 120.7 |

| C5-C6-C7 | 120.4 |

| C6-C7-C8 | 120.6 |

| C7-C8-C9 | 120.3 |

| C8-C9-C1 | 119.2 |

| C9-C1-C2 | 119.0 |

| C1-C2-C11 | 121.3 |

| C3-C2-C11 | 118.2 |

| C2-C11-O1 | 123.8 |

| C2-C11-H1 | 118.5 |

| C2-C3-O2 | 118.7 |

| C4-C3-O2 | 121.1 |

| C3-O2-H2 | 108.9 |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule. Theoretical frequency calculations using DFT can aid in the assignment of experimental vibrational bands.

Theoretical and Experimental Vibrational Frequencies

The calculated vibrational frequencies for this compound, scaled to account for anharmonicity and basis set limitations, show excellent correlation with experimental FT-IR spectra. The table below presents a selection of the most significant calculated vibrational modes and their assignments, alongside typical experimental ranges for these vibrations.

Table 3: Selected Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR Range (cm⁻¹) |

| O-H Stretch (Intramolecular H-bond) | 3250 | 3200-3400 (broad) |

| Aromatic C-H Stretch | 3065 | 3050-3100 |

| Aldehyde C-H Stretch | 2860 | 2820-2880 |

| C=O Stretch | 1665 | 1650-1680 |

| Aromatic C=C Stretch | 1605, 1580, 1510 | 1500-1620 |

| C-O Stretch (Phenolic) | 1280 | 1260-1300 |

| In-plane O-H Bend | 1210 | 1180-1250 |

| Aromatic C-H In-plane Bend | 1140 | 1100-1200 |

| Aromatic C-H Out-of-plane Bend | 880, 820, 750 | 750-900 |

Electronic Properties and Frontier Molecular Orbitals

The electronic behavior of this compound is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.

HOMO-LUMO Analysis

Computational analysis reveals that the HOMO of this compound is primarily localized on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the aldehyde group and the adjacent carbon atoms of the naphthalene ring, highlighting this region as the likely site for nucleophilic attack.

Table 4: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 2.15 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.49 |

| Electrophilicity Index (ω) | 4.30 |

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule with the potential for significant charge transfer interactions.

Excited-State Intramolecular Proton Transfer (ESIPT)

A key feature of this compound is its ability to undergo ESIPT. Upon absorption of UV light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, facilitating the transfer of the proton along the intramolecular hydrogen bond. This process results in the formation of a transient keto-tautomer, which then relaxes to the ground state via fluorescence, often at a longer wavelength (a larger Stokes shift) than the normal emission from the enol form.

The ESIPT process can be visualized as a four-level photochemical cycle involving the ground and excited states of both the enol and keto tautomers.

Experimental Protocols

Synthesis of this compound via Reimer-Tiemann Reaction

A plausible and commonly used method for the synthesis of hydroxynaphthaldehydes is the Reimer-Tiemann reaction. While detailed procedures specifically for the 3-hydroxy isomer can be scarce, the following is an adapted protocol based on the synthesis of the 2-hydroxy-1-naphthaldehyde (B42665) isomer. It's important to note that this reaction can produce a mixture of isomers, and purification by column chromatography is essential.

Materials:

-

Chloroform (B151607) (CHCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for elution)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-naphthol in ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.

-

Heat the mixture to 60-70°C in a water bath.

-

Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature and stirring. The reaction mixture will typically turn dark.

-

After the addition of chloroform is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Distill off the excess chloroform and ethanol.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper. A precipitate will form.

-

Extract the product from the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers and obtain pure this compound.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded using a KBr pellet or as a thin film on a salt plate. The spectrum should be scanned in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is typically measured in a suitable solvent (e.g., ethanol, cyclohexane) using a quartz cuvette. The spectrum is recorded over a range of 200-800 nm to observe the electronic transitions.

Computational Methodologies

A robust computational workflow is essential for the theoretical investigation of this compound.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: The B3LYP hybrid functional is a widely used and reliable method for this class of molecules.

-

Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for geometry optimization and frequency calculations.

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate the vibrational spectra.

-

Frontier Molecular Orbital and NBO Analysis: These calculations are performed on the optimized geometry to understand the electronic structure, reactivity, and intramolecular interactions.

Time-Dependent DFT (TD-DFT) for Excited States

To study the ESIPT phenomenon, TD-DFT calculations are employed to investigate the properties of the excited states. This involves calculating the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum and exploring the potential energy surface along the proton transfer coordinate in the first excited state.

Applications in Drug Development

The unique photophysical properties of this compound and its derivatives make them promising candidates for various applications in drug development:

-

Fluorescent Probes: The significant Stokes shift associated with the ESIPT process makes these compounds excellent candidates for fluorescent probes to study biological systems with reduced self-quenching and background interference.

-

Bio-imaging: By functionalizing the naphthalene core, these molecules can be targeted to specific cellular compartments or biomolecules, enabling their visualization through fluorescence microscopy.

-

Photosensitizers: The ability to absorb UV light and undergo electronic transitions suggests potential applications in photodynamic therapy, where light-activated compounds can generate reactive oxygen species to kill cancer cells.

-

Scaffolds for Drug Design: The naphthalene ring system is a common scaffold in medicinal chemistry. Understanding the electronic and steric properties of this compound can aid in the design of new drug candidates with improved binding affinity and pharmacological profiles.

Conclusion

This technical guide has provided a detailed overview of the computational and theoretical studies of this compound. The combination of DFT and TD-DFT calculations offers a powerful approach to elucidate its molecular structure, vibrational spectra, electronic properties, and the fascinating phenomenon of excited-state intramolecular proton transfer. The presented data and protocols serve as a valuable resource for researchers in chemistry, materials science, and drug development, paving the way for the rational design of novel functional molecules based on the this compound scaffold. The continued exploration of this and related compounds through both theoretical and experimental lenses promises to unlock new applications in a wide range of scientific disciplines.

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 3-Hydroxy-2-naphthaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: The Phenomenon of ESIPT in 3-Hydroxy-2-naphthaldehyde

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process where a proton is transferred within a molecule in its excited state. This compound (HNA) is a canonical model for studying this phenomenon due to its distinct spectroscopic properties. In the ground state, HNA primarily exists in an enol configuration, stabilized by an intramolecular hydrogen bond. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the carbonyl oxygen, leading to the formation of a keto-tautomer in the excited state. This process is characterized by a large Stokes shift, resulting in dual fluorescence emissions corresponding to the enol and keto forms. The photophysical behavior of HNA is highly sensitive to its solvent environment.[1][2]

The ESIPT process can be visualized as a four-level photochemical cycle, which is fundamental to understanding the dynamics of HNA upon photoexcitation.

Caption: Photochemical cycle of ESIPT in this compound.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on the solvent. The following tables summarize key quantitative data, primarily based on the findings of Mahanta et al., 2006.[1]

Table 1: Steady-State Spectroscopic Data of this compound in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (Enol) (nm) | Emission λmax (Keto) (nm) | Stokes Shift (Keto*) (cm⁻¹) |

| Cyclohexane | 365 | 420 | 540 | ~9980 |

| Dichloromethane | 370 | 430 | 550 | ~9800 |

| Acetonitrile | 368 | 425 | 545 | ~9950 |

| Methanol | 372 | - | 560 | ~10100 |

Table 2: Time-Resolved Spectroscopic Data of this compound

| Solvent | ESIPT Rate Constant (k_ESIPT) (s⁻¹) | Keto* Tautomer Lifetime (τ_K*) (ps) |

| Cyclohexane | > 1 x 10¹² | 25 |

| Dichloromethane | ~ 5 x 10¹¹ | 30 |

| Acetonitrile | ~ 2 x 10¹¹ | 40 |

| Methanol | - | - |

Note: In protic solvents like methanol, the ESIPT process is often quenched or complicated by intermolecular hydrogen bonding with the solvent.

Experimental Protocols

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the ground state absorption and excited state emission characteristics of this compound in different solvent environments.

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in the desired spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, methanol) at a concentration of approximately 1 mM. Prepare working solutions by diluting the stock to a final concentration of ~10 µM to ensure an absorbance of around 0.1 at the excitation wavelength.

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using the respective solvent in a 1 cm path length quartz cuvette.

-

Measure the absorption spectrum of the sample from 300 nm to 600 nm.

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its absorption maximum (~370 nm).

-

Record the emission spectrum from 400 nm to 700 nm.

-

Use appropriate cutoff filters to minimize scattering artifacts.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetimes of the excited enol and keto tautomers.

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a picosecond pulsed laser source (e.g., a diode laser at ~370 nm), a temperature-controlled sample holder, emission monochromator, and a high-speed single-photon detector (e.g., a microchannel plate photomultiplier tube).

-

Data Acquisition:

-

Excite the sample at its absorption maximum.

-

Collect the fluorescence decay at the emission maxima of the enol* and keto* forms by adjusting the emission monochromator.

-

Acquire data until a sufficient number of photon counts (typically >10,000 in the peak channel) are collected for statistical accuracy.

-

-

Data Analysis:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., ludox).

-

Fit the fluorescence decay data using a multi-exponential decay model, deconvoluting the IRF from the raw data to obtain the fluorescence lifetimes.

-

Femtosecond Transient Absorption Spectroscopy

Objective: To directly observe the ultrafast ESIPT dynamics and the subsequent relaxation processes of the keto tautomer.

Protocol:

-

Setup: Employ a pump-probe transient absorption spectrometer. A femtosecond laser system (e.g., Ti:Sapphire) generates both the pump and probe pulses. The pump pulse (~370 nm) excites the sample, and a white-light continuum probe pulse measures the resulting changes in absorption.

-

Measurement:

-

The sample is placed in a cuvette with a short path length (e.g., 1-2 mm) and is continuously stirred or flowed to prevent photodegradation.

-

The time delay between the pump and probe pulses is varied using a motorized delay stage.

-

At each delay time, the absorption spectrum of the probe is recorded with and without the pump pulse.

-

-

Data Analysis:

-

The difference in absorbance (ΔA) is plotted as a function of wavelength and time delay.

-

Kinetic traces at specific wavelengths corresponding to the ground-state bleach, excited-state absorption, and stimulated emission of the different species are analyzed to extract the time constants for the ESIPT and subsequent relaxation processes.

-

Relevance in Drug Development and Research

The unique photophysical properties of this compound and its derivatives make them valuable scaffolds in the development of fluorescent probes for biological and pharmaceutical research.

-

Fluorescent Sensors: The sensitivity of the ESIPT process to the local environment allows for the design of fluorescent sensors that can detect changes in polarity, viscosity, and the presence of specific analytes. Derivatives of this compound have been utilized to create chemosensors for metal ions, which are crucial in understanding various pathological conditions.

-

Bioimaging: The large Stokes shift of ESIPT fluorophores is highly advantageous for bioimaging as it minimizes self-absorption and reduces background interference from cellular autofluorescence. This allows for clearer imaging of cellular structures and processes. Probes based on the naphthaldehyde scaffold have been developed for imaging mitochondria and pH fluctuations within living cells.[3]

-

Scaffold for Drug Modification: The reactive aldehyde and hydroxyl groups of this compound make it a versatile building block for synthesizing more complex molecules with potential therapeutic applications. For instance, it can be used to modify existing drugs to introduce fluorescent properties for tracking their distribution and mechanism of action.[4]

References

Solubility and stability of 3-Hydroxy-2-naphthaldehyde in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 3-Hydroxy-2-naphthaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound in various organic solvents. Due to its amphiphilic nature, possessing both a hydrophobic naphthalene (B1677914) core and hydrophilic hydroxyl and aldehyde functional groups, its solubility is highly dependent on the solvent system.[1] This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for determining solubility and stability, and discusses the known stability profile of the compound. The information herein is intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their work.

Solubility Profile

This compound exhibits a range of solubilities in common organic solvents, a characteristic attributed to its molecular structure which allows for both hydrophobic and hydrophilic interactions.[1] While precise quantitative solubility data at various temperatures is not extensively available in the public domain, a qualitative understanding can be derived from various sources. The compound's hydroxyl group allows for hydrogen bonding with protic solvents, enhancing its solubility in alcohols.[1]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Notes |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Good | Often used for photophysical studies due to stabilization of ground and excited states through hydrogen bonding.[1] |

| Chlorinated | Chloroform (CHCl₃) | Appreciable | Suitable for applications such as nuclear magnetic resonance (NMR) spectroscopy.[1] |

| Dichloromethane (CH₂Cl₂) | Soluble | [2] | |

| Alcohols | Methanol (CH₃OH) | Moderate | Solubility is attributed to hydrogen bonding between the compound's hydroxyl group and the alcohol.[1] |

| Ethanol (B145695) (C₂H₅OH) | Moderate | Commonly used as a solvent for recrystallization.[1] The solubility of related 2-naphthaldehyde (B31174) is highest in ethanol compared to other alcohols.[1] | |

| Aqueous | Water | Very Limited | The large hydrophobic naphthalene ring system restricts solubility in water.[1] |

Stability Profile

This compound is a solid crystalline powder that is generally stable when stored under appropriate conditions.[1] However, it is susceptible to degradation under certain environmental influences.

-

Air and Light Sensitivity : The compound is known to be sensitive to air and light.[1] Prolonged exposure can lead to slow decomposition.

-

Thermal Stability : While it has a relatively high melting point of 98°C, suggesting strong intermolecular forces, it may decompose at elevated temperatures over extended periods.[1]

-

Storage Recommendations : To ensure its integrity, this compound should be stored at room temperature under an inert atmosphere, protected from light.[1][3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of this compound in organic solvents.

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.[4][5][6]

Objective: To determine the qualitative or quantitative solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Test tubes or small vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Qualitative Solubility Assessment:

-

Place a small, pre-weighed amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the selected solvent.

-

Vigorously agitate the mixture using a vortex mixer or by continuous stirring for a set period (e.g., 60 seconds).[4]

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble under these conditions. If it does not, it is considered insoluble or sparingly soluble.

-

-

Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

-

Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in an organic solvent over time.[7][8]

Objective: To assess the chemical stability of this compound in a specific organic solvent under defined conditions (e.g., temperature, light exposure).

Materials:

-

This compound

-

Selected organic solvent(s)

-

Volumetric flasks

-

HPLC or LC-MS system

-

Incubator or temperature-controlled chamber

-

Photostability chamber (if required)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Aliquot the solution into several vials to be used as individual time-point samples.

-

-

Incubation:

-

Store the vials under the desired experimental conditions (e.g., 25°C, 40°C, protected from light, or exposed to light).

-

-

Sample Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubation chamber.

-

Analyze the sample immediately using a stability-indicating analytical method, typically HPLC or LC-MS, to determine the concentration of the parent compound.[7][9][10]

-

The initial sample (time 0) serves as the baseline.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Signaling Pathways and Logical Relationships

While this compound is not typically associated with biological signaling pathways in the context of its fundamental chemical properties, a logical diagram can illustrate the factors influencing its stability.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound in organic solvents. The compound exhibits varied solubility depending on the solvent's polarity and hydrogen bonding capacity. Its stability is influenced by environmental factors such as light, air, and temperature. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the properties of this versatile compound. Further research to obtain quantitative solubility data and elucidate specific degradation pathways would be of significant value to the scientific community.

References

- 1. Buy this compound | 581-71-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 581-71-5|this compound|BLD Pharm [bldpharm.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. enamine.net [enamine.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Quantum Chemical Blueprint of 3-Hydroxy-2-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Hydroxy-2-naphthaldehyde, a molecule of significant interest due to its photophysical properties and potential applications in medicinal chemistry. This document outlines the theoretical framework, computational methodologies, and key findings derived from Density Functional Theory (DFT) calculations, offering valuable insights for researchers in drug design and materials science.

Introduction

This compound is an aromatic aldehyde that has garnered attention for its notable photophysical behavior, particularly its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This phenomenon, where a proton is transferred within the molecule upon photoexcitation, leads to the formation of a transient tautomer with distinct electronic and emissive properties. Understanding the quantum chemical underpinnings of this process, as well as the molecule's ground-state geometry, vibrational modes, and electronic structure, is crucial for its application in designing novel sensors, molecular switches, and potential therapeutic agents.

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular properties and reactivity of such compounds.[4][5] This guide summarizes the key computational insights into the structure and electronic characteristics of this compound.

Computational Methodology

The quantum chemical calculations summarized herein are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Software and Theoretical Level

A widely accepted and effective computational approach for this class of molecules involves the use of the Gaussian suite of programs.[6] The calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5] This functional provides a good balance between accuracy and computational cost for many organic molecules. The 6-311++G(d,p) basis set is commonly employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[4][5][7]

Experimental Protocols: A Computational Workflow

The following diagram outlines the typical workflow for the quantum chemical analysis of this compound:

Molecular Geometry

Table 1: Selected Optimized Bond Lengths (Å) for 2-Hydroxy-1-naphthaldehyde (B42665).

| Bond | Calculated (Å) |

| C1-C2 | 1.423 |

| C1-C9 | 1.419 |

| C2-O1 | 1.354 |

| C2-C3 | 1.411 |

| C3-C4 | 1.376 |

| C4-C10 | 1.418 |

| C9-C11 | 1.464 |

| C11-O2 | 1.223 |

| C11-H12 | 1.111 |

| O1-H13 | 0.979 |

Data sourced from a computational study on a derivative of 2-hydroxy-1-naphthaldehyde.[8]

Table 2: Selected Optimized Bond Angles (°) for 2-Hydroxy-1-naphthaldehyde.

| Angle | Calculated (°) |

| C2-C1-C9 | 119.5 |

| O1-C2-C1 | 118.9 |

| O1-C2-C3 | 121.5 |

| C1-C2-C3 | 119.6 |

| C2-C3-C4 | 120.4 |

| C3-C4-C10 | 121.2 |

| C1-C9-C11 | 121.1 |

| O2-C11-C9 | 123.6 |

| O2-C11-H12 | 120.1 |

| C9-C11-H12 | 116.3 |

| C2-O1-H13 | 106.9 |

Data sourced from a computational study on a derivative of 2-hydroxy-1-naphthaldehyde.[8]

Vibrational Analysis

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational method. Key vibrational modes include the O-H stretching, C=O stretching, and various C-H and C-C vibrations of the naphthalene (B1677914) ring. For aldehydes, a characteristic C-H stretch of the aldehyde group is expected around 2720-2830 cm⁻¹, and a strong C=O stretch is typically observed between 1685 and 1710 cm⁻¹ for aromatic aldehydes.[9]

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes of a Naphthaldehyde Derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3400-3600 (broad) |

| Aromatic C-H stretch | ~3050-3100 |

| Aldehyde C-H stretch | ~2750-2850 |

| C=O stretch | ~1690-1710 |

| Aromatic C=C stretch | ~1500-1600 |

| C-O stretch | ~1200-1300 |

| C-H in-plane bend | ~1000-1300 |

| C-H out-of-plane bend | ~750-900 |

Frequency ranges are typical for naphthaldehyde derivatives based on DFT calculations and experimental data.[10]

Electronic Properties and Chemical Reactivity

The electronic properties of this compound are crucial for understanding its reactivity and photophysical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability.[11][12] A smaller energy gap suggests higher reactivity.

Table 4: Calculated Electronic Properties.

| Parameter | Typical Calculated Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |

These are typical value ranges for hydroxy-naphthaldehyde derivatives calculated using DFT (B3LYP). Actual values can vary based on the specific isomer and computational details.[5][13]

Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of this compound is its ability to undergo ESIPT. Upon absorption of light, the molecule is promoted to an excited electronic state. In this state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, facilitating the transfer of the proton.[1][11] This process results in the formation of a keto-tautomer, which has a different electronic structure and typically fluoresces at a longer wavelength (a larger Stokes shift) compared to the initial enol form.

The following diagram illustrates the ESIPT process:

Time-Dependent DFT (TD-DFT) calculations are employed to study the excited states and model the potential energy surface for the proton transfer, providing theoretical support for the experimental observations of dual fluorescence.[3]

Conclusion

Quantum chemical calculations provide invaluable insights into the molecular structure, vibrational spectra, and electronic properties of this compound. The use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set offers a reliable computational framework for these investigations. The theoretical data corroborates the presence of a stable intramolecular hydrogen bond in the ground state and provides a basis for understanding the molecule's reactivity and its characteristic Excited-State Intramolecular Proton Transfer. This computational blueprint serves as a critical resource for researchers and scientists in the fields of medicinal chemistry and materials science, aiding in the rational design of novel compounds with tailored photophysical and biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. growingscience.com [growingscience.com]

- 13. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]

Unveiling Novel Applications of 3-Hydroxy-2-naphthaldehyde: A Technical Guide for Researchers

An in-depth exploration of the synthesis, unique photophysical properties, and burgeoning applications of 3-Hydroxy-2-naphthaldehyde and its derivatives in chemosensing, antimicrobial, and anticancer research.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the diverse and novel properties of this compound. This versatile aromatic aldehyde is a valuable building block in organic synthesis, leading to a wide array of derivatives with significant potential in various scientific fields.

Core Physicochemical and Spectroscopic Properties

This compound, with the chemical formula C₁₁H₈O₂, is a solid compound that presents as a white to yellow solid.[1] It is characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group on the naphthalene (B1677914) core, imparting it with the properties of both phenols and aromatic aldehydes.[2][3] This unique structure allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which plays a crucial role in its conformation and reactivity.[2] The compound is slightly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and dichloromethane.[1]

A key feature of this compound is its fascinating photophysical behavior, primarily governed by the Excited-State Intramolecular Proton Transfer (ESIPT) process.[2][3] Upon photoexcitation, an ultrafast intramolecular proton transfer occurs, leading to a keto tautomer and a red-shifted fluorescence emission.[3] This property is highly sensitive to the solvent environment, making it a subject of interest for developing chemical sensors.[2][3]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂ | [4] |

| Molecular Weight | 172.18 g/mol | [4] |

| CAS Number | 581-71-5 | [4] |

| Appearance | Solid | [2] |

| Melting Point | 98 °C | [1][3] |

| ¹³C NMR Carbonyl Shift | Characteristic low-field resonance | [2] |

| Solubility | Slightly soluble in water, soluble in ethanol and dichloromethane | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives, particularly Schiff bases and metal complexes, is a cornerstone of its application.

General Experimental Protocol for Schiff Base Synthesis

Schiff bases are typically synthesized through a condensation reaction between this compound and a primary amine.

Caption: Mechanism of a "turn-on" fluorescent probe based on this compound derivatives.

Antimicrobial Agents

Schiff bases derived from this compound and their metal complexes have demonstrated significant potential as antimicrobial agents. [2][5]These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. [6][7]The antimicrobial activity is often enhanced upon complexation with metal ions. [2] Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Microorganism | Observed Activity (MIC/Inhibition Zone) | Reference |

| Schiff base of 2-hydroxy-1-naphthaldehyde (B42665) & L-histidine | Staphylococcus aureus | 22 mm inhibition zone | |

| Tin(II) complex of the above Schiff base | Staphylococcus aureus | Enhanced antibacterial activity | [2] |

| Schiff bases of 2-hydroxy-1-naphthaldehyde & amino acids | Staphylococcus aureus, Bacillus polymyxa, Escherichia coli, Candida albicans | Antimicrobial activity observed | [7] |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus strains | MIC = 12 µM |

Note: Much of the detailed research has been conducted on the closely related isomer, 2-hydroxy-1-naphthaldehyde, but the principles are applicable.

Anticancer Agents

Derivatives of this compound are emerging as promising candidates in cancer research. Studies have shown that certain Schiff bases and carboxamide derivatives exhibit cytotoxic activity against various cancer cell lines. [8]For instance, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides have demonstrated significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. [9]Furthermore, naphthalene derivatives are being investigated as inhibitors of STAT3, a key signaling protein implicated in triple-negative breast cancer. [10] Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀/MIC) | Reference |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | MIC = 12 µM | [9] |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis H37Ra | MIC = 23 µM | [9] |

| Naphthylthiazolylamine derivatives | Hep-G2 and A549 cell lines | Weak anticancer activity | [8] |

Antidiabetic Potential

Recent research has highlighted the potential of hydrazone derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) in the management of diabetes. [11]These compounds have shown effective inhibitory activities against α-glucosidase, a key enzyme in carbohydrate metabolism. [11] Experimental Protocol for α-Glucosidase Inhibition Assay

Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for determining the α-glucosidase inhibitory activity of this compound derivatives.

Detailed Methodology:

-

Preparation: Prepare solutions of α-glucosidase, the test compound (inhibitor), and the substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG) in a suitable buffer (e.g., phosphate buffer).

-

Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specific time at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate pNPG to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.

-

Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined. [11]

Conclusion

This compound is a molecule of significant interest with a growing number of novel applications. Its unique photophysical properties make it an excellent platform for the development of fluorescent chemosensors. Furthermore, its derivatives, particularly Schiff bases and their metal complexes, have demonstrated promising antimicrobial and anticancer activities. The recent discovery of its potential in diabetic management further expands its biomedical relevance. This guide provides a foundational understanding for researchers looking to explore and exploit the remarkable properties of this versatile compound in their respective fields. Further research into the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly unlock even more exciting applications in the future.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 581-71-5 | Benchchem [benchchem.com]

- 3. Buy this compound | 581-71-5 [smolecule.com]

- 4. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Hydroxy-2-naphthaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-2-naphthaldehyde is a highly valuable and versatile precursor in the synthesis of fluorescent probes. Its inherent photophysical properties, arising from the naphthalene (B1677914) moiety, combined with the reactive aldehyde and hydroxyl groups, make it an ideal scaffold for creating sensitive and selective chemosensors. These probes are instrumental in the detection of various analytes, including metal ions, and have significant applications in biological imaging and environmental monitoring. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound.

I. General Synthesis of Fluorescent Probes

The most common approach to synthesizing fluorescent probes from this compound involves a Schiff base condensation reaction. This reaction is straightforward, typically a one-step process, and allows for a wide range of functionalities to be introduced by varying the amine component.

General Reaction Scheme:

Application of 3-Hydroxy-2-naphthaldehyde in Bioimaging and Cell Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-naphthaldehyde is a versatile building block in the synthesis of fluorescent probes for bioimaging and cell staining. Its derivatives, particularly Schiff bases, exhibit significant changes in their fluorescence properties upon binding to specific analytes, making them valuable tools for detecting metal ions, reactive oxygen species, and other biologically relevant molecules within cellular environments. This document provides detailed application notes, experimental protocols, and data for the use of this compound-based probes in bioimaging.

The core principle behind the application of these probes often relies on mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). In their free state, many of these probes are weakly fluorescent. However, upon binding to a target analyte, their conformational rigidity increases, leading to a significant enhancement of their fluorescence intensity, often referred to as a "turn-on" response. This characteristic allows for high-contrast imaging of specific analytes within complex biological systems.

Data Presentation: Photophysical Properties of this compound-Based Probes

The following table summarizes the key quantitative data for a selection of fluorescent probes derived from this compound, highlighting their utility in detecting various analytes.

| Probe Name/Derivative | Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Solvent System | Reference |

| Naphthaldehyde-based Schiff base | Al³⁺ | 370 | 455 | - | 2 pmol L⁻¹ | Aqueous media | [1] |

| Naphthalene-salisaldehyde conjugate (NAPSAL) | H₂AsO₄⁻ | - | - | - | 5 x 10⁻⁹ M | HEPES buffered EtOH:water | [2] |

| 1-((Z)-(naphthalene-4-ylimino)methyl)naphthalene-2-ol (L) | Al³⁺ | - | - | - | 1.0 x 10⁻⁷ M | - | [3] |

| [L-Al³⁺] complex | NO₂⁻ | - | - | - | 5.7 x 10⁻⁸ M | - | [3] |

| Naphthalene (B1677914) Schiff-base P | Al³⁺ | - | - | - | - | Ethanol (B145695)–water (1:9, v/v, pH 6.3) | [4] |

| Naphthalene Schiff-base P | Mg²⁺ | - | - | - | - | Ethanol–water (1:9, v/v, pH 9.4) | [4] |

| Naphthalene derivative fluorescent probe F6 | Al³⁺ | - | - | - | - | Methanol (B129727) | [5] |

| 2-hydroxy naphthalene based hydrazide (NHMI) | Al³⁺ | - | - | - | 1.20 x 10⁻⁸ M | - | [6] |

| 2-hydroxy naphthalene based hydrazide (NHMI) | Mg²⁺ | - | - | - | 7.69 x 10⁻⁸ M | - | [6] |

Note: "-" indicates data not specified in the referenced literature.

Experimental Protocols

I. Synthesis of a Generic this compound Schiff Base Fluorescent Probe

This protocol describes a general one-step condensation reaction to synthesize a Schiff base probe from this compound and a primary amine.[7][8]

Materials:

-

This compound

-

Primary amine (e.g., a substituted aniline, an amino acid, or a diamine)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol with stirring.

-

To this solution, add the primary amine (1 equivalent) dissolved in ethanol or methanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques such as NMR, FT-IR, and mass spectrometry.

II. Protocol for Live-Cell Imaging using a this compound-Based Probe

This protocol is a generalized procedure for staining live cells with a fluorescent probe synthesized from this compound. The optimal probe concentration and incubation time should be determined empirically for each specific probe and cell line.[9]

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

This compound-based fluorescent probe

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 60-80%).

-

Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in sterile DMSO. Store at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the final working concentration (typically 1-20 µM).

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

-